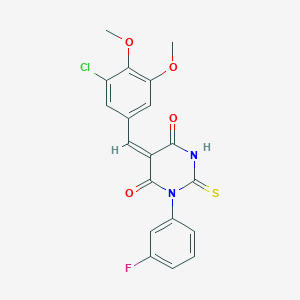
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione, also known as BBIB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBIB is a derivative of thalidomide, which is a drug known for its sedative and anti-inflammatory properties. BBIB has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it is believed to exert its effects by modulating the activity of various signaling pathways in cells. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes involved in the development and progression of cancer. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to modulate the immune system by promoting the differentiation of T cells into regulatory T cells, which are involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione in lab experiments is its ability to modulate multiple signaling pathways involved in various cellular processes. This makes it a versatile tool for studying the mechanisms underlying various diseases and cellular processes. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit low toxicity and good bioavailability, making it a promising candidate for the development of new drugs.
However, there are also some limitations associated with the use of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione in lab experiments. One of the main limitations is the complexity of its synthesis, which can make it difficult to obtain high yields of the desired product. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit some degree of instability under certain conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. One potential direction is the development of new drugs based on the structure of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit a wide range of therapeutic effects, and its structure could serve as a starting point for the development of new drugs with improved efficacy and safety profiles.
Another potential direction for research is the study of the mechanisms underlying the effects of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione on various signaling pathways. By understanding the mechanisms underlying these effects, researchers could identify new targets for drug development and improve our understanding of the cellular processes involved in various diseases.
Finally, there is also a need for further research on the safety and toxicity of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. While 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit low toxicity in some studies, more research is needed to fully understand its safety profile and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 4-bromobenzylamine with 4-isobutoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2,4-thiazolidinedione to yield 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. The synthesis of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to modulate the immune system by promoting the differentiation of T cells into regulatory T cells.
Propriétés
Formule moléculaire |
C21H21BrN2O3 |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
(5E)-3-[(4-bromophenyl)methyl]-5-[[4-(2-methylpropoxy)phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21BrN2O3/c1-14(2)13-27-18-9-5-15(6-10-18)11-19-20(25)24(21(26)23-19)12-16-3-7-17(22)8-4-16/h3-11,14H,12-13H2,1-2H3,(H,23,26)/b19-11+ |
Clé InChI |
IJYRDDZBZXONLC-YBFXNURJSA-N |
SMILES isomérique |
CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
SMILES |
CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)

![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)
